molecular formula C11H22O B1268035 Allyl n-octyl ether CAS No. 3295-97-4

Allyl n-octyl ether

Cat. No. B1268035
CAS RN: 3295-97-4
M. Wt: 170.29 g/mol
InChI Key: IELYMBBIHQDONA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl n-octyl ether can be efficiently achieved by the reaction of allyl acetate with n-octyl alcohol in the presence of a catalytic amount of Ir(cod)2BF4- complex. This process affords allyl octyl ether in quantitative yield, showcasing the catalyst's efficacy in facilitating such transformations (Nakagawa, Hirabayashi, Sakaguchi, & Ishii, 2004).

Molecular Structure Analysis

Although the specific molecular structure analysis of allyl n-octyl ether is not directly discussed in the provided literature, the general structure can be inferred from its synthesis. It consists of an allyl group attached to an octyl ether, a structure that plays a significant role in its chemical behavior and applications.

Chemical Reactions and Properties

Allyl n-octyl ether participates in various chemical reactions, including allylic alkylation, which allows for the enantioselective synthesis of complex molecules. Such reactions are crucial in organic synthesis, offering pathways to create biologically active compounds and pharmaceuticals with high stereochemical control (Wang, Zhou, & Gong, 2014).

Physical Properties Analysis

The physical properties of allyl n-octyl ether, such as boiling point, melting point, and solubility, are essential for its application in synthesis and are typically determined by its molecular structure. However, specific data on these properties require further research and analysis beyond the scope of the current literature.

Chemical Properties Analysis

The chemical properties of allyl n-octyl ether, including reactivity with various reagents and conditions, are influenced by its functional groups. For example, its allyl group enables reactions such as allylation and Claisen rearrangement, providing access to a wide range of derivatives and synthetic applications (Sanford, Lis, & McPherson, 2009).

Scientific Research Applications

Organic Synthesis

  • Summary of Application : Allyl n-octyl ether is used in the synthesis of hydroxyalkyl allyl ethers, also known as allyloxyalcohols . These are valuable chemicals in many environmentally friendly industrial applications .
  • Methods of Application : The production of these chemicals involves two pathways: L-L PTC and non-catalytic solvent-free conditions . Improvements in the PTC method with a new highly selective and effective PT catalyst resulted in 88% yield and 98% selectivity of 4-allyloxybutan-1-ol . The non-catalytic solvent-free conditions led to a mono-O-allylation product with an excellent yield of 99% in a relatively short reaction time .
  • Results or Outcomes : The sustainable method is perfectly suitable for the synthesis on a larger scale and for the full O-allylation process .

Polymerization

  • Summary of Application : Allyl n-octyl ether is used in the copolymerization characteristics of vinyl esters with norbornenes, allyl esters, and allyl ethers .

Thermophysical Property Datafile

  • Summary of Application : Allyl n-octyl ether could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .

Free Radicals Thermodynamic Data

  • Summary of Application : Allyl n-octyl ether could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

  • Summary of Application : Allyl n-octyl ether could be used in quantum tools for IR spectra interpretation .

Deprotective Oxidation of Allylic Ethers

  • Summary of Application : Allyl n-octyl ether could be used in the deprotective oxidation of allylic ethers .
  • Methods of Application : This involves the use of silyl protective groups in iodine/water-mediated oxidation of allyl silyl ethers .
  • Results or Outcomes : This method would be useful in multistep organic synthesis .

Thermophysical Property Datafile

  • Summary of Application : Allyl n-octyl ether could be used in the creation of thermophysical property datafiles for process simulators, such as Aspen Plus .

Free Radicals Thermodynamic Data

  • Summary of Application : Allyl n-octyl ether could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics .

Quantum Tools for IR Spectra Interpretation

  • Summary of Application : Allyl n-octyl ether could be used in quantum tools for IR spectra interpretation .

Deprotective Oxidation of Allylic Ethers

  • Summary of Application : Allyl n-octyl ether could be used in the deprotective oxidation of allylic ethers .
  • Methods of Application : This involves the use of silyl protective groups in iodine/water-mediated oxidation of allyl silyl ethers .
  • Results or Outcomes : This method would be useful in multistep organic synthesis .

Safety And Hazards

Allyl n-octyl ether is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, and it is toxic in contact with skin . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-prop-2-enoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-3-5-6-7-8-9-11-12-10-4-2/h4H,2-3,5-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYMBBIHQDONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334405
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl n-octyl ether

CAS RN

3295-97-4
Record name Allyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl n-Octyl Ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
JV Crivello, SK Rajaraman - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… 1H-NMR spectra for the polymers derived respectively from allyl n-octyl ether (A) and n-octyl 1ionic … Allyl n-octyl ether was combined together with Co2 (CO)8 and methylphenylsilane at …
Number of citations: 7 onlinelibrary.wiley.com
JV Crivello, SK Rajaraman - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… The resulting brown solid was soluCo2 (CO)8 was dissolved in 1.0 g (0.0058 mol) of ble in hydrocarbon solvents and was stored under allyl n-octyl ether and the mixture was purged …
Number of citations: 7 onlinelibrary.wiley.com
JV Crivello, SK Rajaraman - Journal of Polymer Science Part A …, 1997 - Wiley Online Library
… To 5.0 g (0.029 mol) of allyl n-octyl ether in a 50mL round-bottomed flask equipped with a magtained from Strem Chemicals, Inc. and stored in an argon filled dry box and used without …
Number of citations: 6 onlinelibrary.wiley.com
JV CRIVELLO*, S Kaur - … of Macromolecular Science, Part A: Pure …, 1998 - Taylor & Francis
Allyl ethers were successfully isomerized to 1-propeny1 ethers using the strong inorganic bases CsOH or KOH/CaO as catalysts in the absence of solvents. Both catalyst systems …
Number of citations: 5 www.tandfonline.com
JV Crivello, SK Rajaraman - Tetrahedron, 1997 - Elsevier
… It was observed that allyl n-octyl ether undergoes facile isomerization at 25C to give octyl 1-propenyl ether in the presence of HCo(CO) 4. It was also observed that a small amount (10%…
Number of citations: 8 www.sciencedirect.com
V Kumar, AK Bhatnagar… - Journal of Medicinal …, 2011 - academicjournals.org
The concept of biological control for health maintenance has received widespread attention during the last few years. Therefore, the main objective of this work was to look for active …
Number of citations: 140 academicjournals.org
C Fujimoto - Analusis, 1998 - analusis.edpsciences.org
… The retention factor, k, of polycyclic aromatic hydrocarbons on a 7.7%T, 3.9%C, 9.4%S poly(AMPS-co-4-acryloylmorpholine-co-allyl n-octyl ether) column as a function of the field …
Number of citations: 22 analusis.edpsciences.org
X Xuanji, G Zengjun, Z Hui, L Xia, L Jun… - Natural product …, 2016 - Taylor & Francis
Elsholtzia densa Benth. is a traditional aromatic herb used in the pharmaceutical and flavouring industries. To analyse and compare the chemical composition, the oils and nonvolatile …
Number of citations: 15 www.tandfonline.com
SK Rajaraman - 1998 - search.proquest.com
… Attempt to polymerize allyl n-octyl ether with HPh2SiCo(CO)4.......48 3.2.8 HCo(CO)4 catalyzed isomerization and polymerization of allyl n-octyl ether.................................................................…
Number of citations: 2 search.proquest.com
YK Hamad, Y Abobakr, MZM Salem, HM Ali… - …, 2019 - jtatm.textiles.ncsu.edu
Certain natural products extracted from different parts of medicinal and aromatic plants were examined for their antifungal activity against three plant pathogenic fungi, Fusarium …
Number of citations: 41 jtatm.textiles.ncsu.edu

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